Tributyl[2-(oxiran-2-YL)ethoxy]stannane
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Overview
Description
Tributyl[2-(oxiran-2-yl)ethoxy]stannane is an organotin compound with the molecular formula C16H34O2Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and an ethoxy group containing an oxirane ring. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-(oxiran-2-yl)ethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributyl[2-(oxiran-2-yl)ethoxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of tributyl[2-(oxiran-2-yl)ethoxy]stannane involves its ability to form covalent bonds with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as coupling and substitution. The oxirane ring can undergo ring-opening reactions, making the compound highly reactive and versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tributylstannylthiazole: Another organotin compound with a thiazole ring.
Tributyl(1-ethoxyvinyl)tin: Contains a vinyl group instead of an oxirane ring.
Tributylstannylthiophene: Features a thiophene ring instead of an ethoxy group.
Uniqueness
Tributyl[2-(oxiran-2-yl)ethoxy]stannane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and versatility in organic synthesis. This makes it particularly useful in reactions requiring ring-opening mechanisms and in the formation of complex molecular structures .
Properties
CAS No. |
61266-51-1 |
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Molecular Formula |
C16H34O2Sn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
tributyl-[2-(oxiran-2-yl)ethoxy]stannane |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c5-2-1-4-3-6-4;3*1-3-4-2;/h4H,1-3H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
MRISUTFQFUXHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCCC1CO1 |
Origin of Product |
United States |
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